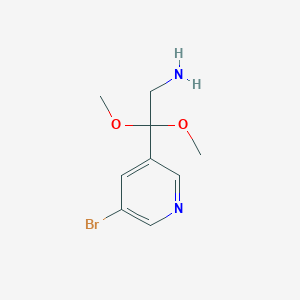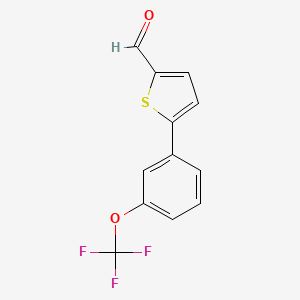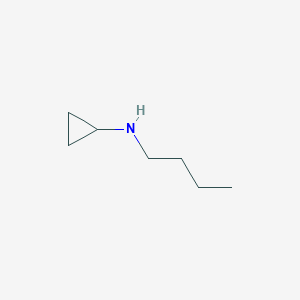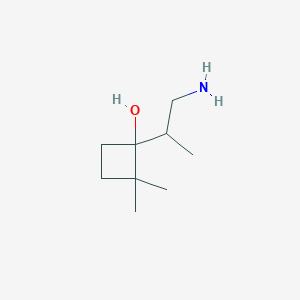
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminopropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclobutanone with 1-aminopropan-2-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the carbonyl carbon of the cyclobutanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutanone.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-amine.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler analog with a similar aminopropyl group but lacking the cyclobutane ring.
2,2-Dimethylcyclobutan-1-ol: A related compound with a similar cyclobutane ring but lacking the aminopropyl group.
Uniqueness
1-(1-Aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring and an aminopropyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(6-10)9(11)5-4-8(9,2)3/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
JOKMMZNSIFHWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCC1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
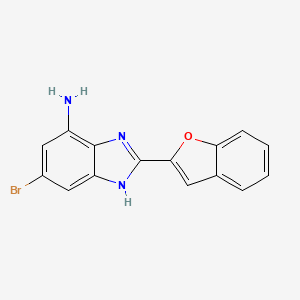
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)
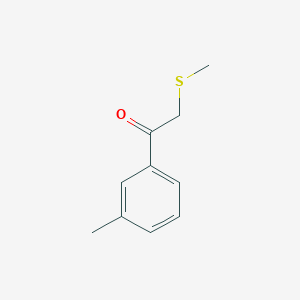
![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)

